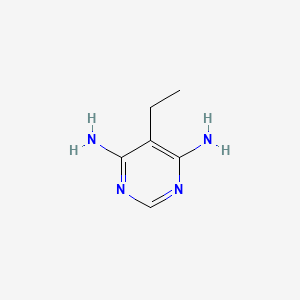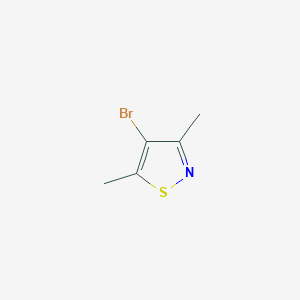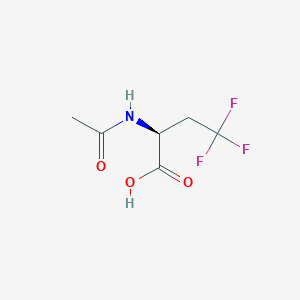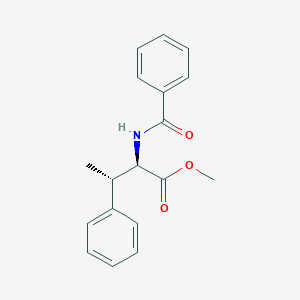![molecular formula C21H12ClFN5Na3O10S3 B12848498 5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt CAS No. 83400-17-3](/img/structure/B12848498.png)
5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its unique structure, which includes a pyrimidine ring, a naphthalene ring, and multiple functional groups such as chloro, fluoro, methyl, hydroxy, and sulphophenyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and fluoro substituents. The naphthalene ring is then synthesized, and the azo linkage is formed through a diazotization reaction. The final step involves the sulphonation of the naphthalene ring to introduce the sulphophenyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups.
Reduction: Reduction reactions can occur at the azo linkage, converting it to the corresponding amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound is used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biomolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets are studied to develop new drugs for various diseases.
Industry
In industrial applications, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings.
作用機序
The mechanism of action of 5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its diverse effects.
類似化合物との比較
Similar Compounds
- 4-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-5-hydroxy-6-[(2-sulphophenyl)azo]naphthalene-1,7-disulphonic acid, potassium sodium salt
- 4-[[5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-2-sulphophenyl]azo]-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt
Uniqueness
The uniqueness of 5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
83400-17-3 |
|---|---|
分子式 |
C21H12ClFN5Na3O10S3 |
分子量 |
714.0 g/mol |
IUPAC名 |
trisodium;5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C21H15ClFN5O10S3.3Na/c1-9-17(22)20(26-21(23)24-9)25-13-8-11(39(30,31)32)6-10-7-15(41(36,37)38)18(19(29)16(10)13)28-27-12-4-2-3-5-14(12)40(33,34)35;;;/h2-8,29H,1H3,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChIキー |
DVBOLHWQSSERTH-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C(=NC(=N1)F)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)




![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)



![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)



